Cyclanoline chloride

Catalog No.
S524697
CAS No.
17472-50-3
M.F
C20H25ClNO4
M. Wt
377.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclanoline chloride

CAS Number

17472-50-3

Product Name

Cyclanoline chloride

IUPAC Name

3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol;chloride

Molecular Formula

C20H25ClNO4

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C20H23NO4.ClH/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21;/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23);1H

InChI Key

QWRAOQCEPZKINL-KTWHHOSASA-O

SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Cyclanoline chloride; Cissamine chloride; l-alpha-N-Methylscoulerine;

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[Cl-]

Description

The exact mass of the compound Cyclanoline chloride is 378.1472 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

378.1472

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Hou Y, Wu T, Liu Y, Wang H, Chen Y, Chen B, Sun W. Direct analysis of quaternary alkaloids by in situ reactive desorption corona beam ionization MS. Analyst. 2014 Oct 21;139(20):5185-91. doi: 10.1039/c4an00704b. Epub 2014 Aug 13. PubMed PMID: 25118336.
2: Ingkaninan K, Phengpa P, Yuenyongsawad S, Khorana N. Acetylcholinesterase inhibitors from Stephania venosa tuber. J Pharm Pharmacol. 2006 May;58(5):695-700. PubMed PMID: 16640839.
3: Sekiya N, Hikiami H, Yokoyama K, Kouta K, Sakakibara I, Shimada Y, Terasawa K. Inhibitory effects of Stephania tetrandra S. Moore on free radical-induced lysis of rat red blood cells. Biol Pharm Bull. 2005 Apr;28(4):667-70. PubMed PMID: 15802807.
4: Tanahashi T, Su U, Nagakura N, Nayeshiro H. Quaternary isoquinoline alkaloids from Stephania cepharantha. Chem Pharm Bull (Tokyo). 2000 Mar;48(3):370-3. PubMed PMID: 10726860.
5: Yang YF, Zhao SX, Dong SS, Liu C. [Dual-wavelength TLC densitometric determination of alkaloids in radix Stephaniae tetrandrae]. Zhong Yao Tong Bao. 1988 Dec;13(12):36-7, 59-60. Chinese. PubMed PMID: 3255530.
6: TOMITA M, IBUKA T, TSUYAMA K. [STUDIES ON THE ALKALOIDS OF MENISPERMACEOUS PLANTS. CCVI. ALKALOIDS OF FORMOSAN STEPHANIA JAPONICA MIERS. (3). THE ISOLATION OF WATER-SOLUBLE QUATERNARY BASE, CYCLANOLINE]. Yakugaku Zasshi. 1964 Aug;84:776-8. Japanese. PubMed PMID: 14236247.

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